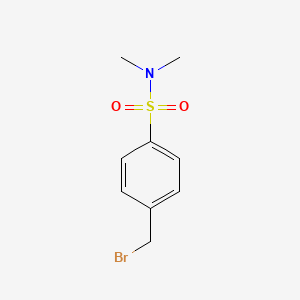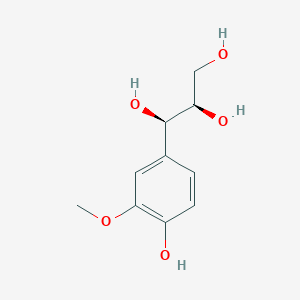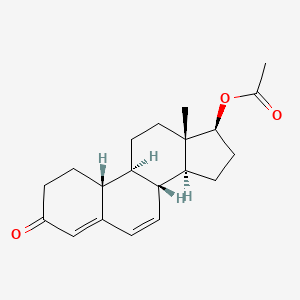
2-Bromo-9H-carbazole
Vue d'ensemble
Description
2-Bromo-9H-carbazole is a mono-brominated derivative of 9H-carbazole, characterized by the presence of both bromo and amine functional groups at the 2-position. This compound, with the molecular formula C12H8BrN, is widely used in the synthesis of semiconducting small molecules and polymers, particularly in applications such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and polymer and perovskite solar cells .
Applications De Recherche Scientifique
2-Bromo-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of OLEDs, solar cells, and other electronic devices due to its excellent optoelectronic properties
Mécanisme D'action
Target of Action
2-Bromo-9H-carbazole, also known as 2-Bromocarbazole, is a mono-brominated derivative of 9H-carbazole . It is primarily used in the synthesis of semiconducting small molecules and polymers . These molecules and polymers are used in the construction of organic photovoltaic and OLED devices . Therefore, the primary targets of this compound are the components of these devices.
Mode of Action
This compound interacts with its targets by being a key intermediate in the synthesis of semiconducting small molecules and polymers . These molecules and polymers are then used in the construction of organic photovoltaic and OLED devices .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of semiconducting small molecules and polymers . These molecules and polymers, in turn, are integral to the functioning of organic photovoltaic and OLED devices .
Pharmacokinetics
This is likely due to the compound’s primary use as an intermediate in the synthesis of semiconducting small molecules and polymers , rather than as a pharmaceutical agent.
Result of Action
The result of this compound’s action is the successful synthesis of semiconducting small molecules and polymers . These molecules and polymers are then used in the construction of organic photovoltaic and OLED devices . For instance, PyEtCz, a deep blue fluorescent material derived from this compound, exhibits strong deep-blue emission with a high fluorescent quantum yield of 75% .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the molar ratio of the this compound phosphor to acrylamide can strongly influence the room-temperature phosphorescent (RTP) emission intensities and quantum yields of the blue–purple phosphorescence emitting amorphous copolymer of 2-bromocarbazole phosphor and acrylamide . .
Analyse Biochimique
Biochemical Properties
2-Bromo-9H-carbazole plays a crucial role in biochemical reactions, particularly in the synthesis of semiconducting small molecules and polymers. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, this compound can be used to synthesize deep blue fluorescent materials, which exhibit strong emission and high fluorescent quantum yield . The interactions between this compound and biomolecules are primarily based on its ability to form stable bonds with other chemical entities, enhancing its utility in biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain kinases, which play a pivotal role in cell signaling pathways . This inhibition can result in altered gene expression, ultimately affecting cellular function. Furthermore, this compound can induce changes in the conformation of proteins, thereby modulating their activity and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits good thermal stability, which ensures its consistent performance in various experimental conditions . Over prolonged periods, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular function and promote cell survival . At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in oxidative phosphorylation and glycolysis . Additionally, this compound can affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9H-carbazole typically involves the bromination of 9H-carbazole. One common method is the reaction of 9H-carbazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is often produced in bulk quantities and supplied to various industries for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-9H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted carbazole derivatives.
Oxidation Reactions: Major products include hydroxylated carbazole derivatives.
Reduction Reactions: Reduced carbazole derivatives are formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-9H-carbazole: Another brominated derivative of carbazole with similar applications in electronic devices.
9H-Carbazole: The parent compound, used as a precursor in the synthesis of various derivatives.
Polyhalogenated Carbazoles: A group of compounds with multiple halogen substitutions, used in environmental and toxicological studies.
Uniqueness
2-Bromo-9H-carbazole is unique due to its specific bromination at the 2-position, which imparts distinct chemical and physical properties. This positional specificity enhances its reactivity and suitability for various applications, particularly in the field of optoelectronics .
Propriétés
IUPAC Name |
2-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGCJBBXGNEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507884 | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-90-2 | |
| Record name | 2-Bromocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Bromocarbazole be used to create materials with interesting optical properties?
A1: Yes, 2-Bromocarbazole can be copolymerized with other monomers to create materials exhibiting room-temperature phosphorescence. For example, a study demonstrated that incorporating 2-Bromocarbazole into an acrylamide copolymer resulted in a material capable of blue-purple phosphorescence emission with high quantum yield at room temperature []. The rigidity of the polymer matrix and hydrogen bonding within the structure contribute to suppressing nonradiative decay pathways, thereby enhancing phosphorescence []. This property makes these copolymers potentially suitable for applications like encryption inks.
Q2: How does the concentration of 2-Bromocarbazole in a copolymer affect its phosphorescent properties?
A2: The molar ratio of 2-Bromocarbazole to the co-monomer significantly influences the phosphorescence intensity and quantum yield of the resulting copolymer []. High concentrations of 2-Bromocarbazole can decrease the polymer's rigidity, hindering the shielding effect from oxygen and decreasing phosphorescence []. Conversely, very low concentrations also lead to weaker phosphorescence, likely due to a lower concentration of the phosphorescent centers []. Therefore, optimizing the ratio is crucial for achieving desired optical properties.
Q3: Can 2-Bromocarbazole be used as a starting material for synthesizing more complex molecules?
A3: Absolutely. 2-Bromocarbazole serves as a versatile building block in organic synthesis. For instance, it can be utilized in electrophilic cyclization reactions to create functionalized ellipticinium and ellipticine derivatives, compounds known for their biological activities []. The bromine atom at the 2-position allows for further functionalization, broadening its synthetic utility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)




![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)


